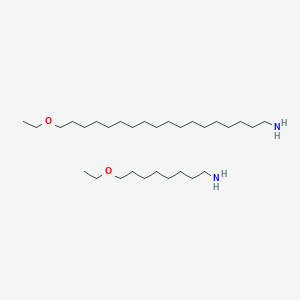
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine: are a class of compounds derived from fatty acids with chain lengths ranging from 8 to 18 carbon atoms, including unsaturated variants. These compounds are ethoxylated, meaning they have been chemically modified by the addition of ethylene oxide groups. This modification enhances their solubility and surfactant properties, making them valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amides, C8-18 and C18-unsatd., ethoxylated typically involves the reaction of fatty acids or their derivatives with ethylene oxide. The process can be summarized as follows:
Fatty Acid Activation: Fatty acids are first converted into their corresponding acid chlorides or esters.
Amidation: The activated fatty acids react with amines to form amides.
Ethoxylation: The resulting amides are then reacted with ethylene oxide under controlled conditions to introduce ethoxyl groups.
Industrial Production Methods: Industrial production of these compounds often involves continuous processes with precise control over reaction parameters such as temperature, pressure, and the molar ratio of reactants. Catalysts may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine can undergo oxidation reactions, particularly at the unsaturated sites.
Reduction: Reduction reactions can convert unsaturated amides to their saturated counterparts.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is typical.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used as non-ionic surfactants in detergents and emulsifiers.
Solubilizing Agents: Enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology and Medicine:
Drug Delivery: Utilized in formulations to improve the bioavailability of drugs.
Biocompatibility: Studied for their biocompatibility in medical applications.
Industry:
Lubricants: Serve as additives in lubricants to improve performance.
Anticorrosive Agents: Used in coatings to prevent corrosion.
Wirkmechanismus
The mechanism of action of amides, C8-18 and C18-unsatd., ethoxylated is primarily based on their surfactant properties. The ethoxylated groups enhance their ability to reduce surface tension, allowing them to interact with both hydrophobic and hydrophilic substances. This dual affinity makes them effective in emulsifying, solubilizing, and stabilizing various formulations.
Vergleich Mit ähnlichen Verbindungen
- Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
- Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers
Comparison:
- Solubility: Ethoxylated amides generally have better solubility in water compared to their non-ethoxylated counterparts.
- Surfactant Properties: The presence of ethoxyl groups enhances their surfactant properties, making them more effective in reducing surface tension.
- Applications: While both ethoxylated and non-ethoxylated amides are used in similar applications, the ethoxylated variants are preferred in formulations requiring higher solubility and better emulsifying properties.
Eigenschaften
CAS-Nummer |
68603-39-4 |
|---|---|
Molekularformel |
C30H66N2O2 |
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine |
InChI |
InChI=1S/C20H43NO.C10H23NO/c1-2-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21;1-2-12-10-8-6-4-3-5-7-9-11/h2-21H2,1H3;2-11H2,1H3 |
InChI-Schlüssel |
UWHGCDVJHNSENJ-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |
Kanonische SMILES |
CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |
Key on ui other cas no. |
68603-39-4 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















